molecular formula C22H17NO5 B3396124 (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate CAS No. 1007674-79-4

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate

Cat. No. B3396124
CAS RN: 1007674-79-4
M. Wt: 375.4 g/mol
InChI Key: CLTXSISMOPYQJO-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate, also known as MPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPP is a synthetic compound that is commonly used as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in biological systems.

Mechanism of Action

The mechanism of action of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate involves the oxidation of the vinyl group by ROS, which results in the formation of a highly fluorescent product. The fluorescence of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate is proportional to the concentration of ROS, and it can be detected and imaged using fluorescence microscopy or spectroscopy. (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate has been shown to be highly specific for detecting ROS, and it does not interfere with other cellular components or processes.
Biochemical and Physiological Effects:
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate has been shown to have minimal toxicity and low interference with cellular processes, making it a safe and reliable tool for studying ROS in biological systems. The use of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate has led to the discovery of new biological functions and pathological roles of ROS, such as their involvement in cancer, cardiovascular diseases, and neurodegenerative disorders. (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate has also been used to study the effects of antioxidants and ROS scavengers on cellular ROS levels and their protective effects against oxidative stress.

Advantages and Limitations for Lab Experiments

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate has several advantages for lab experiments, such as its high sensitivity and selectivity for detecting ROS, its minimal toxicity and interference with cellular processes, and its compatibility with various imaging techniques. However, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate also has some limitations, such as its dependence on the cellular microenvironment and the potential for false-positive results due to the presence of other fluorescent molecules or autofluorescence.

Future Directions

There are several future directions for research on (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate and its applications in scientific research. One direction is to develop new derivatives of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate with improved sensitivity, selectivity, and compatibility with different imaging techniques. Another direction is to explore the potential applications of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate in studying other biological processes and pathological conditions, such as inflammation, apoptosis, and aging. Additionally, the development of new techniques for detecting and imaging ROS in vivo using (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate could have significant implications for understanding the roles of ROS in health and disease.

Scientific Research Applications

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate has been widely used as a fluorescent probe for detecting and imaging ROS in biological systems. ROS are highly reactive molecules that play important roles in various physiological and pathological processes, such as cell signaling, inflammation, and oxidative stress. The detection and imaging of ROS are crucial for understanding their biological functions and pathological roles. (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate is a highly sensitive and selective probe for detecting ROS, and it has been used to study ROS in various biological systems, such as cells, tissues, and organs.

properties

IUPAC Name

[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-25-20-12-16(3-2-15-8-10-23-11-9-15)4-6-19(20)28-22(24)17-5-7-18-21(13-17)27-14-26-18/h2-13H,14H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTXSISMOPYQJO-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC=NC=C2)OC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC=NC=C2)OC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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